molecular formula C11H7ClO2S B7934737 4-(5-Chlorothiophen-2-YL)benzoic acid CAS No. 370864-78-1

4-(5-Chlorothiophen-2-YL)benzoic acid

Cat. No.: B7934737
CAS No.: 370864-78-1
M. Wt: 238.69 g/mol
InChI Key: HHYWNBOMTAPIOO-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-YL)benzoic acid is a chemical compound that features a benzoic acid moiety substituted with a 5-chlorothiophene group.

Preparation Methods

The synthesis of 4-(5-Chlorothiophen-2-YL)benzoic acid typically involves the following steps:

    Synthetic Routes: One common method involves the Suzuki-Miyaura cross-coupling reaction.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis.

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophen-2-YL)benzoic acid involves its interaction with specific molecular targets:

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYWNBOMTAPIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679679
Record name 4-(5-Chlorothiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370864-78-1, 290326-23-7
Record name 4-(5-Chloro-2-thienyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370864-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Chlorothiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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